2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, commercially recognized under trade names such as Dabco® T, JEFFCAT® Z-110, and TOYOCAT® RX5, is an isocyanate-reactive tertiary amine catalyst . Structurally characterized by dual tertiary amine centers and a primary hydroxyl group, it is specifically engineered to promote the polyurethane blowing (water-isocyanate) reaction . Unlike traditional volatile catalysts, the hydroxyl functional group allows the molecule to covalently bond into the polyurethane polymer matrix during curing . This immobilization eliminates amine migration, ensuring zero volatile organic compound (VOC) emissions, low residual odor, and prevention of windshield fogging, making it a critical procurement specification for emission-sensitive applications like automotive interiors and residential spray foams .
Substituting 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol with industry-standard blowing catalysts like BDMAEE (bis(2-dimethylaminoethyl) ether) inevitably leads to severe amine migration . Because BDMAEE lacks a reactive functional group, it remains mobile within the cured foam, outgassing over time to cause automotive windshield fogging, persistent odors, and the catalytic degradation (staining) of adjacent PVC skins[1]. Conversely, attempting to use simpler reactive amines like DMEA (N,N-dimethylethanolamine) to solve the emission problem results in a kinetic penalty; DMEA possesses only a single tertiary amine center, requiring heavily increased loading levels to match the blowing efficiency of the dual-amine structure of CAS 2212-32-0, which disrupts formulation stoichiometry and compromises the physical properties of the final foam .
In standardized automotive emission testing (e.g., VDA 278), foams catalyzed with 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol demonstrate <1 ppm amine emissions due to the complete covalent incorporation of its primary hydroxyl group into the isocyanate matrix . In direct contrast, foams utilizing the standard blowing catalyst BDMAEE exhibit heavy amine outgassing, consistently failing OEM fogging limits and contributing heavily to total VOCs[1].
| Evidence Dimension | Amine Volatility and Fogging Contribution |
| Target Compound Data | CAS 2212-32-0: Negligible amine migration (<1 ppm) and zero fogging contribution |
| Comparator Or Baseline | BDMAEE: High volatility, significant migration, and failure of OEM fogging thresholds |
| Quantified Difference | Reduction of amine-based VOC/FOG emissions from high-volatility failure levels to <1 ppm compared to standard non-reactive blowing catalysts. |
| Conditions | Polyurethane flexible molded foam tested under VDA 278 thermal desorption conditions. |
Procurement for automotive and enclosed-space applications must prioritize reactive catalysts to pass strict OEM emission and odor mandates.
The dual tertiary amine structure of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol provides accelerated reaction kinetics for the water-isocyanate (blowing) reaction compared to mono-tertiary reactive amines . When compared to DMEA (N,N-dimethylethanolamine), CAS 2212-32-0 achieves equivalent cream and gel times at lower loading concentrations (typically 0.3–1.0 pphp) . DMEA requires higher parts-per-hundred-polyol (pphp) loading to achieve the same kinetic profile, which consumes excess isocyanate and alters the hard-segment stoichiometry of the foam .
| Evidence Dimension | Catalyst Loading Required for Equivalent Cream Time |
| Target Compound Data | CAS 2212-32-0: Standard low loading (e.g., 0.3–1.0 pphp) due to dual tertiary amines |
| Comparator Or Baseline | DMEA: Requires significantly higher loading due to single tertiary amine center |
| Quantified Difference | Maintains standard 0.3–1.0 pphp loading requirements for target cream times, whereas DMEA requires stoichiometric over-loading. |
| Conditions | Standard flexible or semi-rigid polyurethane foam formulation. |
Buyers can achieve emission-free foams without the cost and physical property penalties associated with overloading low-activity reactive catalysts.
In applications where polyurethane foam is injected behind a PVC skin (e.g., automotive instrument panels), volatile amines migrate to the PU/PVC interface and catalyze the dehydrochlorination of PVC, leading to discoloration and embrittlement . Because 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is fully immobilized within the polyurethane network, it exhibits a zero-migration profile, eliminating amine-induced PVC staining .
| Evidence Dimension | PVC Staining Index (Accelerated Aging) |
| Target Compound Data | CAS 2212-32-0: No migration, zero PVC discoloration |
| Comparator Or Baseline | Standard volatile amines (e.g., BDMAEE): High migration, severe PVC staining and embrittlement |
| Quantified Difference | Reduces the PVC staining index to zero by eliminating the chemical migration pathway at the foam-skin interface. |
| Conditions | Accelerated thermal aging of PU foam in direct contact with PVC skins. |
Crucial for automotive tier-1 suppliers to prevent warranty claims related to dashboard fading and cracking.
Directly following from its zero-migration and VDA 278 compliance, CAS 2212-32-0 is a primary procurement specification for automotive molded foams. It prevents windshield fogging and eliminates the PVC staining issues that plague instrument panels and door cards when using volatile catalysts like BDMAEE [1].
In residential and commercial building insulation, occupant exposure to lingering chemical odors is a major liability. The reactive immobilization of this catalyst ensures low residual odor and safe indoor air quality immediately following application, outperforming non-reactive alternatives.
For packaging and furniture foams, a smooth blowing reaction profile is required to achieve consistent, low-density cellular structures. This compound provides the necessary catalytic efficiency for rapid production without transferring volatile amine odors to the packaged goods or consumer products .
Corrosive;Irritant